V1a Receptor Selectivity: Complete Absence of V2 Agonism Distinguishes Invopressin from Terlipressin
Invopressin (OCE-205) demonstrates high selectivity for the V1a receptor with no detectable V2 receptor activation at therapeutic doses. In contrast, terlipressin acts as a dual V1/V2 agonist with comparable potency at both receptors [1]. The preclinical data confirm that OCE-205 lacks V2-mediated effects including fluid overload and sodium retention [2].
| Evidence Dimension | V2 receptor agonism |
|---|---|
| Target Compound Data | No V2 receptor activation at therapeutic doses |
| Comparator Or Baseline | Terlipressin: V2 EC50 = 28 nM (2.8 × 10^-8 M); full agonist with ≈100% intrinsic activity vs AVP |
| Quantified Difference | Qualitative difference (present vs. absent); V2 EC50 ratio >28-fold for terlipressin vs. no measurable activity for Invopressin |
| Conditions | Human V2 receptor functional assay (in vitro); in vivo rat models of cirrhosis and ascites confirming no fluid overload/sodium retention |
Why This Matters
Absence of V2 agonism eliminates the risk of hyponatremia and fluid retention that complicates terlipressin therapy, a critical safety differentiator for procurement in cirrhosis research and clinical development.
- [1] Jamil K, et al. Terlipressin, a vasoactive prodrug recommended in hepatorenal syndrome, is an agonist of human V1, V2 and V1B receptors: Implications for its safety profile. Pharmacol Res. 2016. Table 4: Terlipressin V1 EC50 = 5.0 × 10^-8 M, V2 EC50 = 2.8 × 10^-8 M. View Source
- [2] Sansoe G, et al. Partial vasopressin 1a receptor agonism reduces portal hypertension and hyperaldosteronism and induces a powerful diuretic and natriuretic effect in rats with cirrhosis and ascites. No evidence of fluid overload or sodium or water retention, confirming OCE-205's lack of V2 receptor activity. View Source
